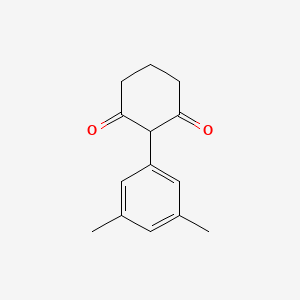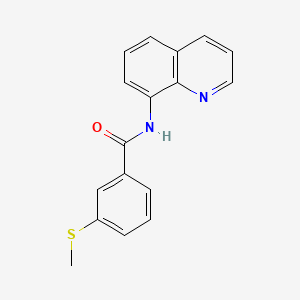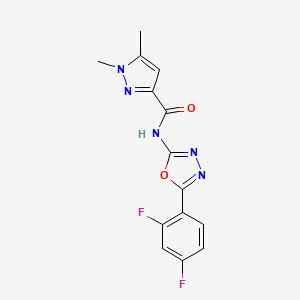![molecular formula C15H20O2 B14121593 (Z)-5-Methyl-2,3,6,7,8,9-hexahydrobenzo[b][1]oxacycloundecin-11-ol](/img/structure/B14121593.png)
(Z)-5-Methyl-2,3,6,7,8,9-hexahydrobenzo[b][1]oxacycloundecin-11-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-5-Methyl-2,3,6,7,8,9-hexahydrobenzoboxacycloundecin-11-ol is a complex organic compound with a unique structure that includes a benzene ring fused with an oxacycloundecin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-Methyl-2,3,6,7,8,9-hexahydrobenzoboxacycloundecin-11-ol typically involves multiple steps, starting from simpler organic molecules. The process may include cyclization reactions, where the benzene ring is fused with the oxacycloundecin ring, followed by the introduction of the methyl and hydroxyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and other advanced chemical engineering techniques may be employed to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-Methyl-2,3,6,7,8,9-hexahydrobenzoboxacycloundecin-11-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the ring structure.
Substitution: The methyl or hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require specific catalysts or conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could result in a simpler hydrocarbon structure.
Scientific Research Applications
(Z)-5-Methyl-2,3,6,7,8,9-hexahydrobenzob
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (Z)-5-Methyl-2,3,6,7,8,9-hexahydrobenzoboxacycloundecin-11-ol involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (Z)-5-Methyl-2,3,6,7,8,9-hexahydrobenzoboxacycloundecin-10-ol : Similar structure but with a different position of the hydroxyl group.
- (Z)-5-Methyl-2,3,6,7,8,9-hexahydrobenzoboxacycloundecin-11-one : Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
(Z)-5-Methyl-2,3,6,7,8,9-hexahydrobenzoboxacycloundecin-11-ol is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H20O2 |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
(5Z)-6-methyl-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-ol |
InChI |
InChI=1S/C15H20O2/c1-12-5-2-3-7-13-11-14(16)8-9-15(13)17-10-4-6-12/h6,8-9,11,16H,2-5,7,10H2,1H3/b12-6- |
InChI Key |
MJXWHMAUKWTBPQ-SDQBBNPISA-N |
Isomeric SMILES |
C/C/1=C/CCOC2=C(CCCC1)C=C(C=C2)O |
Canonical SMILES |
CC1=CCCOC2=C(CCCC1)C=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


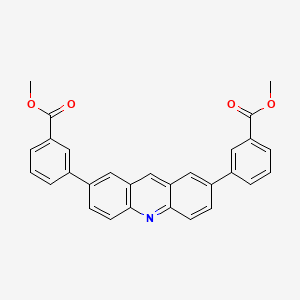
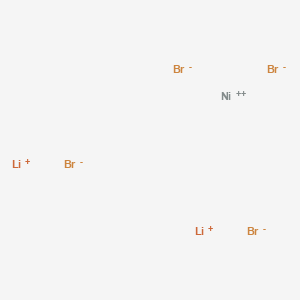
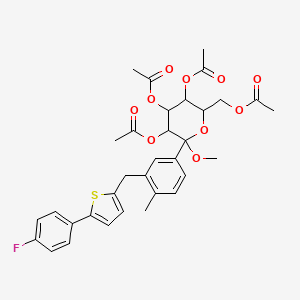
![3H-imidazo[4,5-c][1,7]naphthyridine](/img/structure/B14121522.png)

![2-[2-(2-Cyanoethylamino)phenyl]ethyl benzoate](/img/structure/B14121528.png)
![2-benzyl-1-oxo-N-pyridin-4-ylspiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide](/img/structure/B14121531.png)
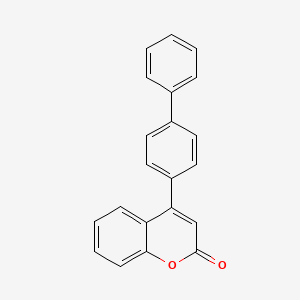
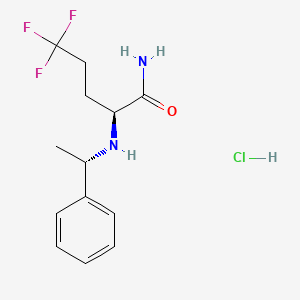
![ethyl 2-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate](/img/structure/B14121544.png)
